molecular formula C9H15N3O B13431341 6-(Isopentylamino)pyridazin-3-ol

6-(Isopentylamino)pyridazin-3-ol

Cat. No.: B13431341
M. Wt: 181.23 g/mol
InChI Key: MAFSXANQWXJQIA-UHFFFAOYSA-N
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Description

6-(Isopentylamino)pyridazin-3-ol is a compound belonging to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms. Pyridazine derivatives have gained significant attention due to their diverse pharmacological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isopentylamino)pyridazin-3-ol can be achieved through various methods. One common approach involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another method includes the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions .

Industrial Production Methods

Industrial production of pyridazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as copper or Lewis acids, can enhance the efficiency of the reactions .

Chemical Reactions Analysis

Types of Reactions

6-(Isopentylamino)pyridazin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation and alkylation reactions often employ reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce dihydropyridazines .

Scientific Research Applications

6-(Isopentylamino)pyridazin-3-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its derivatives have been studied for their antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties . Additionally, pyridazine-based compounds are used in the development of agrochemicals and pharmaceuticals .

Mechanism of Action

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-(3-methylbutylamino)-1H-pyridazin-6-one

InChI

InChI=1S/C9H15N3O/c1-7(2)5-6-10-8-3-4-9(13)12-11-8/h3-4,7H,5-6H2,1-2H3,(H,10,11)(H,12,13)

InChI Key

MAFSXANQWXJQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC1=NNC(=O)C=C1

Origin of Product

United States

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